molecular formula C2H6N2O2 B3152142 Methan-d3-amine, N-(methyl-d3)-N-nitro- CAS No. 72885-11-1

Methan-d3-amine, N-(methyl-d3)-N-nitro-

Cat. No.: B3152142
CAS No.: 72885-11-1
M. Wt: 96.12 g/mol
InChI Key: XRWKADIRZXTTLH-WFGJKAKNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methan-d3-amine, N-(methyl-d3)-N-nitro- typically involves the reaction of deuterated methylamine with nitrosating agents. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of specialized equipment to handle deuterated reagents and to ensure the purity of the final product. The process generally includes steps such as distillation and crystallization to isolate and purify the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated nitroso compounds, while reduction may produce deuterated amines .

Scientific Research Applications

Methan-d3-amine, N-(methyl-d3)-N-nitro- is widely used in various fields of scientific research:

    Chemistry: It is used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: The compound is used in metabolic studies to trace the pathways of nitrogen-containing compounds.

    Medicine: It is employed in the development of deuterated drugs, which may have improved pharmacokinetic properties.

    Industry: The compound is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism by which Methan-d3-amine, N-(methyl-d3)-N-nitro- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms in the compound can alter the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This is particularly useful in studies involving isotopic labeling .

Comparison with Similar Compounds

Uniqueness: Methan-d3-amine, N-(methyl-d3)-N-nitro- is unique due to its combination of deuterium labeling and the presence of a nitro group. This makes it particularly valuable in studies requiring both isotopic labeling and specific functional group interactions .

Properties

IUPAC Name

N,N-bis(trideuteriomethyl)nitramide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-3(2)4(5)6/h1-2H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWKADIRZXTTLH-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601281304
Record name Methan-d3-amine, N-(methyl-d3)-N-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72885-11-1
Record name Methan-d3-amine, N-(methyl-d3)-N-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72885-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methan-d3-amine, N-(methyl-d3)-N-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601281304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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